molecular formula C18H28ClNO4 B4019042 2-(4-morpholinyl)ethyl (4-tert-butylphenoxy)acetate hydrochloride

2-(4-morpholinyl)ethyl (4-tert-butylphenoxy)acetate hydrochloride

Cat. No. B4019042
M. Wt: 357.9 g/mol
InChI Key: LXVOEYQHHBSNQI-UHFFFAOYSA-N
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Description

The chemical compound "2-(4-morpholinyl)ethyl (4-tert-butylphenoxy)acetate hydrochloride" represents a specific organic molecule that includes morpholine and tert-butylphenoxy groups. The interest in such molecules generally stems from their potential applications in various fields, including organic synthesis and possibly as intermediates for pharmaceuticals. While this introduction provides a general overview, the subsequent sections delve into the synthesis, structural analysis, and properties of similar compounds.

Synthesis Analysis

Synthesis of compounds similar to "2-(4-morpholinyl)ethyl (4-tert-butylphenoxy)acetate hydrochloride" involves multi-step chemical reactions, starting from basic morpholine or related compounds. For instance, Rhodium(III) complexes with morpholine derivatives have been synthesized through reactions involving (2-chloroethyl)morpholine hydrochloride, showcasing the variety of synthetic pathways available for structurally related molecules (Singh et al., 2010). Additionally, the synthesis of morpholine derivatives by reacting morpholine with halogenated precursors illustrates common strategies in the synthesis of complex organics (Qiu Fang-li, 2012).

Molecular Structure Analysis

Molecular structure analysis of compounds involving morpholine or similar units can reveal insights into their conformation and bonding. For instance, studies on morpholine derivatives have shown that the morpholine ring can adopt specific conformations influencing the overall molecular geometry, as seen in the structure of "2,6-Di-tert-butyl-4-(morpholinomethyl)phenol monohydrate" (Zeng & Ren, 2008).

Chemical Reactions and Properties

Chemical reactions involving morpholine derivatives can lead to a variety of products, influenced by the reactants and conditions. The functional groups present in the molecule can undergo transformations, such as esterification, alkylation, and coupling reactions, showcasing the chemical versatility of these compounds. For example, the reaction of ethyl 2-diazo-3-oxopent-4-enoates catalyzed by Rhodium(II) acetate illustrates the potential for creating diverse molecular structures through carefully controlled reactions (Taylor & Davies, 1983).

properties

IUPAC Name

2-morpholin-4-ylethyl 2-(4-tert-butylphenoxy)acetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO4.ClH/c1-18(2,3)15-4-6-16(7-5-15)23-14-17(20)22-13-10-19-8-11-21-12-9-19;/h4-7H,8-14H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXVOEYQHHBSNQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(=O)OCCN2CCOCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Morpholinyl)ethyl (4-tert-butylphenoxy)acetate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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